Cas no 1374258-45-3 (7-(trifluoromethyl)-1H-indazole-5-carboxylic acid)

7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid is a versatile heterocyclic compound featuring a trifluoromethyl group and a carboxylic acid functionality on an indazole core. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety allows for further derivatization via amidation or esterification. This compound is well-suited for applications in medicinal chemistry, including the development of enzyme inhibitors and receptor modulators. Its high purity and consistent quality ensure reliable performance in synthetic workflows.
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid structure
1374258-45-3 structure
Product name:7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
CAS No:1374258-45-3
MF:C9H5F3N2O2
Molecular Weight:230.143412351608
CID:5062197

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
    • 1H-Indazole-5-carboxylic acid, 7-(trifluoromethyl)-
    • SB13448
    • D75236
    • 7-(trifluoromethyl)-1H-indazole-5-carboxylicacid
    • インチ: 1S/C9H5F3N2O2/c10-9(11,12)6-2-4(8(15)16)1-5-3-13-14-7(5)6/h1-3H,(H,13,14)(H,15,16)
    • InChIKey: RDTKFZONKRNVBL-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=O)O)C=C2C=NNC=12)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 295
  • XLogP3: 2
  • トポロジー分子極性表面積: 66

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0320-250MG
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
1374258-45-3 95%
250MG
¥ 2,052.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0320-1G
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
1374258-45-3 95%
1g
¥ 5,121.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0320-1g
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
1374258-45-3 95%
1g
¥5117.0 2024-04-24
Aaron
AR01Q8TU-1g
1H-Indazole-5-carboxylic acid, 7-(trifluoromethyl)-
1374258-45-3 97%
1g
$886.00 2025-02-11
Aaron
AR01Q8TU-5g
1H-Indazole-5-carboxylic acid, 7-(trifluoromethyl)-
1374258-45-3 97%
5g
$2658.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0320-5g
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
1374258-45-3 95%
5g
¥15353.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0320-100mg
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
1374258-45-3 95%
100mg
¥1279.0 2024-04-24
Aaron
AR01Q8TU-500mg
1H-Indazole-5-carboxylic acid, 7-(trifluoromethyl)-
1374258-45-3 97%
500mg
$592.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0320-500MG
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
1374258-45-3 95%
500MG
¥ 3,418.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0320-10G
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
1374258-45-3 95%
10g
¥ 25,608.00 2023-04-06

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid 関連文献

7-(trifluoromethyl)-1H-indazole-5-carboxylic acidに関する追加情報

7-(Trifluoromethyl)-1H-indazole-5-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1374258-45-3, commonly referred to as 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid, has garnered significant attention in the field of medicinal chemistry and pharmacology. This molecule is a derivative of indazole, a heterocyclic aromatic compound, and incorporates a trifluoromethyl group at the 7-position and a carboxylic acid group at the 5-position. These structural features contribute to its unique chemical properties and potential biological activities.

Recent studies have highlighted the 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid as a promising candidate in drug discovery, particularly in the development of anti-cancer agents. The indazole scaffold is known for its ability to interact with various biological targets, including kinases and proteases, making it a valuable structure in medicinal chemistry. The trifluoromethyl group, a common substituent in pharmaceuticals, enhances lipophilicity and stability, which are critical for drug bioavailability.

One of the most notable advancements involving 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid is its role in targeting specific oncogenic pathways. Researchers have demonstrated that this compound exhibits potent inhibitory activity against several cancer cell lines, particularly those resistant to conventional chemotherapy. Its mechanism of action involves modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

In addition to its anti-cancer potential, 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has also been investigated for its anti-inflammatory and anti-viral properties. Preclinical studies suggest that it may inhibit the replication of certain viruses by targeting viral proteases or host cell factors essential for viral entry and replication. This dual functionality underscores its versatility as a lead compound in drug development.

The synthesis of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid typically involves multi-step organic reactions, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have improved the efficiency and scalability of these processes, making it more feasible for large-scale production. Moreover, green chemistry principles have been integrated into the synthesis protocols to minimize environmental impact.

From an analytical standpoint, 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has been characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses confirm its purity and structural integrity, which are crucial for ensuring consistent biological activity across different batches.

Looking ahead, 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid holds immense potential as a therapeutic agent in oncology and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are currently focused on optimizing its pharmacokinetic profile and conducting preclinical toxicity studies to pave the way for clinical trials.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1374258-45-3)7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
A1056228
Purity:99%
はかる:1g
Price ($):820.0